molecular formula C10H17NO2 B1353836 Ethyl quinuclidine-2-carboxylate CAS No. 39926-11-9

Ethyl quinuclidine-2-carboxylate

Cat. No. B1353836
CAS RN: 39926-11-9
M. Wt: 183.25 g/mol
InChI Key: KCCLFMFYEDPKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl quinuclidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO2 . It is also known as 2-Quinuclidinecarboxylic acid ethyl ester and ethyl 1-aza-bicyclo[2.2.2]octane-2-carboxylate .


Synthesis Analysis

The synthesis of quinoline-2-carboxylate derivatives has been described in various studies . One method involves the use of a Cu(OTf)2 catalyst for the intermolecular addition of an alkyne onto imines and subsequent intermolecular ring closure by arylation .


Molecular Structure Analysis

The molecular structure of Ethyl quinuclidine-2-carboxylate consists of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 183.247 Da .

Scientific Research Applications

1. Pharmaceutical Synthesis and Medicinal Chemistry

Ethyl quinuclidine-2-carboxylate plays a significant role in pharmaceutical synthesis. One of its key applications is in the production of antihistamine drugs, such as Quifenadine (Phencarol). The dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, closely related to ethyl quinuclidine-2-carboxylate, leads to the generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems. These systems are not only crucial impurity standards in the manufacturing process of Quifenadine but also serve as valuable building blocks in medicinal chemistry (Puriņš et al., 2020).

2. Structural and Stereochemical Investigations

Ethyl quinuclidine-2-carboxylate is also instrumental in structural and stereochemical studies. Research involving mass spectrometry of related compounds, such as ethyl 3- and 5-ketoquinuclidine-2-carboxylates, sheds light on their fragmentation processes. This knowledge is crucial for understanding the molecular structure and behavior of these compounds, facilitating further applications in chemical synthesis and analysis (Ermakov et al., 1972).

3. Development of Muscarinic Receptor Antagonists

In the field of neuropharmacology, derivatives of ethyl quinuclidine-2-carboxylate, such as quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate, have been explored for their potential as muscarinic receptor antagonists. These compounds show high affinity for the M3 receptor, with selectivity over the M2 receptor, indicating their potential use in treating symptoms associated with overactive bladder, among other conditions (Naito et al., 2005).

4. Organic Synthesis and Catalysis

Ethyl quinuclidine-2-carboxylate is valuable in organic synthesis, particularly in catalytic processes. For instance, its derivatives have been used in microwave-assisted intramolecular 1,3-dipolar cycloaddition reactionsto create new compounds with distinct chemical structures. These reactions, carried out under solvent-free conditions, have been compared with traditional solvent-based methods, showcasing the efficiency and versatility of ethyl quinuclidine-2-carboxylate derivatives in organic synthesis (Neuschl et al., 2007).

5. Advanced Material Development

The derivatives of ethyl quinuclidine-2-carboxylate are also being researched for their potential in the development of advanced materials, such as dyes for liquid crystal displays. Novel fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized, demonstrating high potential for application in liquid crystal displays due to their favorable orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

6. Chemical Kinetics and Mechanism Studies

Ethyl quinuclidine-2-carboxylate is instrumental in studies exploring chemical kinetics and mechanisms. For example, research has been conducted on the kinetics of its reaction with ethyl S-aryl thiolcarbonates. This study enhances understanding of reaction mechanisms and rates, providing valuable insights for the synthesis and application of similar compounds (Castro et al., 1999).

7. Enantioselective Synthesis

Enantiomerically pure forms of quinuclidine derivatives, such as (R)-quinuclidine-2-carboxylic acid, have been synthesized using ethyl quinuclidine-2-carboxylate. This is pivotal in the field of enantioselective synthesis, where the creation of specific enantiomers is crucial for the development of pharmaceuticals and other biologically active molecules (Etayo et al., 2008).

Safety And Hazards

The safety data sheet for Ethyl quinuclidine-2-carboxylate suggests that in case of skin contact, the area should be washed off with soap and plenty of water. If inhaled, the person should be moved into fresh air. If swallowed, the mouth should be rinsed with water .

Future Directions

There is ongoing research into the synthesis and applications of quinoline-2-carboxylates, including Ethyl quinuclidine-2-carboxylate . These compounds are valuable in drug research and development due to their pharmaceutical and biological activities .

properties

IUPAC Name

ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCLFMFYEDPKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902978
Record name NoName_3556
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl quinuclidine-2-carboxylate

CAS RN

39926-11-9
Record name Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39926-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl quinuclidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl quinuclidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl quinuclidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl quinuclidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl quinuclidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl quinuclidine-2-carboxylate
Reactant of Route 6
Ethyl quinuclidine-2-carboxylate

Citations

For This Compound
7
Citations
LN Yakhontov - Advances in heterocyclic chemistry, 1970 - Elsevier
… Reduction of ethyl quinuclidine-2-carboxylate (73) by the Bouveault method or with LiAlH, yields Z-hydroxymethylquinuclidine (74).24 The second way is more convenient, gives better …
Number of citations: 16 www.sciencedirect.com
RG Kostyanovsky, EE Mikhlina… - Organic Mass …, 1970 - Wiley Online Library
… was obtained by treating ethyl quinuclidine-2-carboxylate hydrochlorideG with 50 % K,C03 in H,O; bp 122 to 123" (14 mm). Found: C 65.85; H 9.38; N 7.76. C,,H,,NO, requires: C 65-54; …
Number of citations: 26 onlinelibrary.wiley.com
PH Nelson, AM Strosberg, KG Untch - Journal of Medicinal …, 1980 - ACS Publications
The reaction between 2-carboethoxyquinuclidine and various aryl-and heteroaryllithium reagents gave mixtures of aryl 2-quinuclidinyl ketones and diaryl-2-quinuclidinylcarbinols. …
Number of citations: 6 pubs.acs.org
MV Rubtsov, EE Mikhlina… - Russian Chemical …, 1960 - iopscience.iop.org
… Because of the ease of hydrolysis of ethyl quinuclidine-2-carboxylate, this acid ester was considered to be 3-ethoxycarbonylmethylquinuclidine-2-carboxylic acid (XLIV); this structure …
Number of citations: 12 iopscience.iop.org
HC Kolb, PG Andersson… - Journal of the American …, 1994 - ACS Publications
A systematic study of the relationship between ligand structure and saturation rate constants (fcc) in the amine-catalyzed osmylation of terminal olefins was carried out with the aim of …
Number of citations: 320 pubs.acs.org
B Winter‐Werner, F Diederich… - Helvetica chimica …, 1996 - Wiley Online Library
The Cinchona alkaloid analogs (+)‐ and (−)‐5 with a quinuclidine‐2‐methanol residue attached to C(2) of a 9,9′‐spirobifluorene moiety were prepared as a racemic mixture by …
Number of citations: 23 onlinelibrary.wiley.com
RL Augustine, AJ Gustavsen, SF Wanat… - The Journal of …, 1973 - ACS Publications
The preparation of-monosubstituted indoles by (a) the Madelung reaction,(b) o-nitrobenzyl ketone reduction, and (c), ß-dinitrostyrene reduction was explored. The Madelung reaction is …
Number of citations: 71 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.